![molecular formula C33H35NO3 B13338819 (S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid](/img/structure/B13338819.png)
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a spiro[indene-piperidine] moiety, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spiro[indene-piperidine] core: This step involves the cyclization of an indene derivative with a piperidine derivative under specific conditions.
Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Formation of the hex-4-ynoic acid moiety: This step involves the coupling of the benzylated spiro[indene-piperidine] intermediate with a suitable alkyne derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The spiro[indene-piperidine] moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid: can be compared with other spiro[indene-piperidine] derivatives, which may have similar structural features but different functional groups.
Other spiro compounds: Compounds with different spiro cores but similar functional groups can also be considered for comparison.
Uniqueness
The uniqueness of (S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid lies in its specific combination of the spiro[indene-piperidine] core with the benzyl and hex-4-ynoic acid moieties
Properties
Molecular Formula |
C33H35NO3 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(3S)-3-[4-[[4-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C33H35NO3/c1-2-5-29(22-32(35)36)27-12-14-30(15-13-27)37-24-26-10-8-25(9-11-26)23-34-20-18-33(19-21-34)17-16-28-6-3-4-7-31(28)33/h3-4,6-15,29H,16-24H2,1H3,(H,35,36)/t29-/m0/s1 |
InChI Key |
WKVVLTUTCPYXBP-LJAQVGFWSA-N |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CCC5=CC=CC=C54)CC3 |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CCC5=CC=CC=C54)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


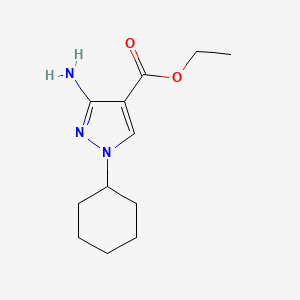
![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclooctan]-2'-ol](/img/structure/B13338751.png)
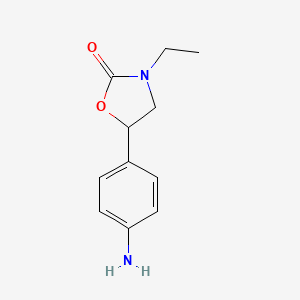
![7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one](/img/structure/B13338763.png)
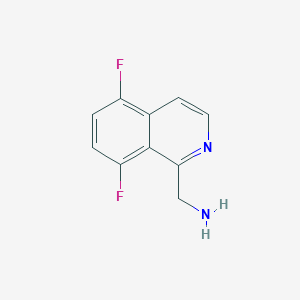
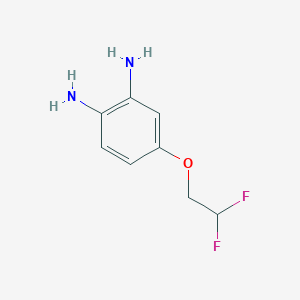
![1-Isopropyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13338777.png)
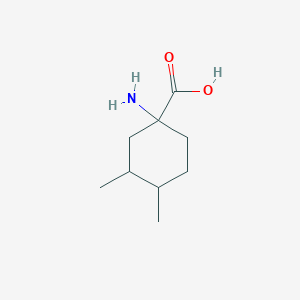
![(4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13338788.png)
![(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol](/img/structure/B13338796.png)
![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine](/img/structure/B13338811.png)
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13338815.png)

![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13338831.png)
